[(Diphenylmethyl)sulfanyl](triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethyl)sulfanylsilane is an organosilicon compound characterized by the presence of both phenyl and sulfanyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)sulfanylsilane typically involves the reaction of triphenylsilane with diphenylmethyl sulfide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Diphenylmethyl)sulfanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethyl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the reaction pathway and conditions.
Scientific Research Applications
(Diphenylmethyl)sulfanylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the modification of silicon-based materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug precursor or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Diphenylmethyl)sulfanylsilane involves its interaction with various molecular targets and pathways. The phenyl and sulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The silicon atom provides a unique platform for further functionalization, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A closely related compound with three phenyl groups attached to a silicon atom.
Diphenylmethylsilane: Contains two phenyl groups and one methyl group attached to silicon.
Phenylsilane: A simpler compound with one phenyl group attached to silicon.
Uniqueness
(Diphenylmethyl)sulfanylsilane stands out due to the presence of both phenyl and sulfanyl groups, which confer unique chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in research and industry.
Properties
CAS No. |
849720-35-0 |
---|---|
Molecular Formula |
C31H26SSi |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
benzhydrylsulfanyl(triphenyl)silane |
InChI |
InChI=1S/C31H26SSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI Key |
PTKLTNQLHVBOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.